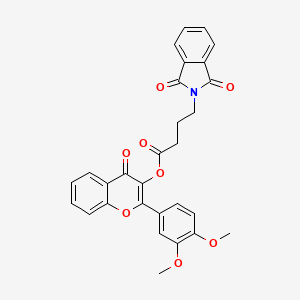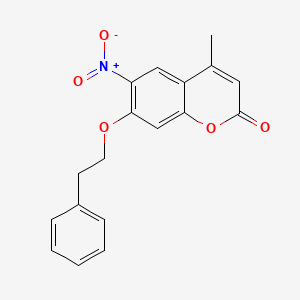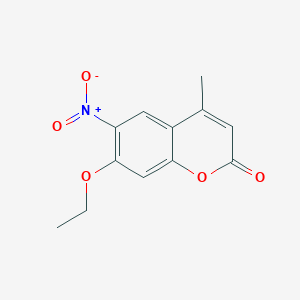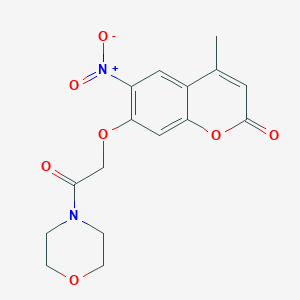
4-(4-Benzylpiperazin-1-yl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline
Overview
Description
4-(4-Benzylpiperazin-1-yl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions.
Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the quinazoline core and 4-benzylpiperazine, typically using a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Biological Studies: It has been used in studies related to DNA damage response and repair mechanisms.
Pharmacological Research: The compound’s interactions with specific enzymes and receptors have been explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of Werner (WRN) helicase, an enzyme involved in DNA repair . By binding to the active site of WRN helicase, the compound disrupts its function, leading to the accumulation of DNA damage in cancer cells and ultimately inhibiting their proliferation .
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives: These compounds share a similar quinazoline core and have been studied for their anticancer properties.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted Phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety and has shown significant antimicrobial activity.
Uniqueness
4-(4-Benzylpiperazin-1-yl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline is unique due to its specific combination of functional groups, which confer distinct biological activities. Its trifluoromethyl group enhances its metabolic stability and bioavailability, while the benzylpiperazine moiety contributes to its binding affinity for specific molecular targets.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4/c1-15-12-16(2)19-18(13-15)20(27-21(26-19)22(23,24)25)29-10-8-28(9-11-29)14-17-6-4-3-5-7-17/h3-7,12-13H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDUPYHJWTXWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)N3CCN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate](/img/structure/B3582073.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3582091.png)
![2-(4-BROMOPHENOXY)-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE](/img/structure/B3582098.png)
![N'-[(4-bromophenoxy)acetyl]-2-chlorobenzohydrazide](/img/structure/B3582104.png)



![N-benzyl-4-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}benzamide](/img/structure/B3582140.png)
![diethyl 4-[5-amino-2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B3582149.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B3582161.png)
